4,4-二甲基-1,2-噁唑烷-3-酮

描述

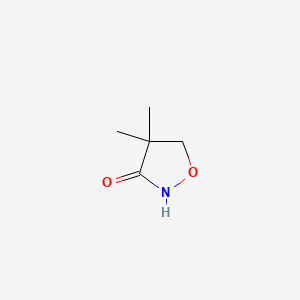

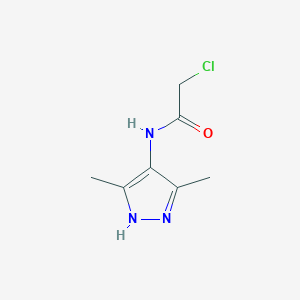

4,4-Dimethyl-1,2-oxazolidin-3-one is a compound with the molecular formula C5H9NO2 . It is also known by other names such as 4,4-dimethylisoxazolidin-3-one and 3-Isoxazolidinone,4,4-dimethyl .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2-oxazolidin-3-one consists of a five-membered ring containing nitrogen and oxygen atoms . The InChI code for this compound is 1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-1,2-oxazolidin-3-one include a molecular weight of 115.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 115.063328530 g/mol .科学研究应用

Asymmetric Synthesis in Organic Chemistry

4,4-Dimethyl-1,2-oxazolidin-3-one: is utilized in the asymmetric synthesis of oxazolidin-2-ones, which are valuable scaffolds in organic chemistry. This compound serves as a building block in the stereoselective synthesis of complex molecules, such as the concise total synthesis of (−)-cytoxazone . The process involves an asymmetric aldol and a modified Curtius reaction, enabling the rapid access to a range of oxazolidin-2-one derivatives.

Pharmaceutical Applications

The oxazolidin-2-one motif, to which 4,4-Dimethyl-1,2-oxazolidin-3-one belongs, exhibits a wide spectrum of pharmacological properties. Notably, it’s a part of the structure of linezolid, an antimicrobial agent effective against Gram-positive bacteria, including MRSA and drug-resistant tuberculosis . Tedizolid, another derivative, is used to treat skin infections in adults .

Antibacterial Activity Research

Since the discovery of the antibacterial activity of certain oxazolidin-2-ones in 1987, there has been considerable interest in synthesizing substituted oxazolidin-2-one motifs4,4-Dimethyl-1,2-oxazolidin-3-one can be a key intermediate in the development of new antibacterial agents with potential applications in treating traditionally drug-resistant infections .

Macrolide Antibiotics Synthesis

Structurally diverse oxazolidin-2-one motifs, which can be synthesized from 4,4-Dimethyl-1,2-oxazolidin-3-one , often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses. These antibiotics are crucial for treating bacterial infections, especially those resistant to other antibiotics .

Material Science

In material science, 4,4-Dimethyl-1,2-oxazolidin-3-one can be used in the growth and structural investigations of single crystals. These studies are essential for understanding the material properties and could lead to the development of new materials with specific characteristics .

Molecular Docking Studies

The compound is also relevant in molecular docking studies to understand the interaction between synthesized compounds and biological targets. For example, it can be used to study the mode of action against Trypanosoma cruzi cysteine protease cruzain, which is crucial for developing anti-trypanosomal agents .

Vibrational Spectroscopy

4,4-Dimethyl-1,2-oxazolidin-3-one: can be studied using vibrational spectroscopy to understand its molecular vibrations and structure. This information is vital for the design of molecules with desired physical and chemical properties .

Drug Discovery

Lastly, the ease of synthesis and structural versatility of 4,4-Dimethyl-1,2-oxazolidin-3-one derivatives make them promising candidates for the early phases of drug discovery. Their potential to be modified into pharmacologically active compounds makes them valuable for medicinal chemistry research .

属性

IUPAC Name |

4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXRXRHXOZHHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348985 | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81778-07-6 | |

| Record name | 4,4-Dimethyl-3-isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2-oxazolidin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does clomazone affect plants?

A: Clomazone acts as a herbicide by disrupting the photosynthetic pathway in susceptible plants. [, , ] Specifically, it interferes with the photosynthetic electron transport chain, impacting crucial parameters like Fv/Fm (maximum quantum yield of photosystem II), PIabs (performance index), and others. [] This disruption leads to a build-up of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), ultimately causing oxidative stress and programmed cell death (PCD) in the plant. []

Q2: Are all plant species equally sensitive to clomazone?

A: Research suggests varying sensitivities to clomazone among different plant species. Studies comparing maize, sunflower, and barley found sunflower to be the most sensitive to clomazone residues in soil. [, ] Interestingly, while maize fresh weight seemed unaffected, other parameters showed significant inhibition. [] This highlights the complexity of herbicide action and the need for species-specific evaluations.

Q3: Can plants develop tolerance to clomazone?

A: Yes, some plants exhibit tolerance mechanisms against clomazone. For example, the tobacco variety Xanthi showed greater tolerance compared to the Virginie variety. [] This tolerance was linked to a more efficient electron transport system beyond the plastoquinone pool (QA) and a more robust antioxidant system, including enzymes like ascorbate peroxidase (APX) and monodehydroascorbate reductase (MDHAR). []

Q4: Can we induce tolerance to clomazone in sensitive plants?

A: Research suggests that pre-treating sensitive plants can enhance their tolerance to clomazone. Exposing Virginie tobacco seedlings to short cycles of light and darkness (16 minutes light/8 minutes dark) for three days before clomazone application improved their tolerance. [] This "priming" effect stimulated alternative electron dissipation pathways (like photorespiration) and modified circadian rhythms, ultimately boosting antioxidant defenses and mitigating PCD. [] This protective effect persisted throughout the plant's growth, leading to improved growth and net photosynthesis even during the flowering stage. []

Q5: How can we assess the residual activity of clomazone in soil?

A: Bioassays offer a valuable tool to evaluate clomazone residues in soil. [, ] By growing sensitive plant species (like sunflower, barley, or maize) in soil treated with various clomazone concentrations, researchers can assess the herbicide's impact on plant growth and physiology. [, ] Measuring parameters such as shoot height, fresh and dry weight, and pigment content (carotenoids, chlorophyll a and b) allows for a comprehensive evaluation of the residual herbicide activity. [, ] These bioassays are crucial for understanding the persistence of clomazone in the environment and its potential impact on subsequent crops.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)